2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid
Description
Properties
IUPAC Name |
2-[[4-[(2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2O6/c25-19(23-17-7-3-1-5-15(17)21(27)28)13-9-11-14(12-10-13)20(26)24-18-8-4-2-6-16(18)22(29)30/h1-12H,(H,23,25)(H,24,26)(H,27,28)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTGEJJJJHPYJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40360034 | |
| Record name | Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3980-13-0 | |
| Record name | Benzoic acid, 2,2'-[1,4-phenylenebis(carbonylimino)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40360034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid typically involves multiple steps. One common method includes the reaction of 2-aminobenzoic acid with 4-benzoylbenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the aromatic rings are substituted with different functional groups using reagents like halogens or nitro compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogens (Cl2, Br2) or nitro compounds (HNO3) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Medicinal Chemistry
Enzyme Inhibition : Research indicates that 2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid exhibits potential as an inhibitor for several enzymes, notably acetylcholinesterase (AChE). AChE inhibition is crucial for treating neurodegenerative diseases such as Alzheimer's, where enhanced neurotransmission is desired.
Antioxidant Activity : The compound has demonstrated the ability to scavenge free radicals, potentially mitigating oxidative stress in cells. This property is significant in developing treatments for conditions associated with oxidative damage.
Anticancer Properties : Preliminary studies suggest that this compound can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin.
Materials Science
Metal-Organic Frameworks (MOFs) : The ability of this compound to form strong coordination bonds with metal ions makes it suitable for synthesizing MOFs. These materials have applications in gas storage, catalysis, and drug delivery systems due to their high surface area and tunable porosity .
Biosensors : Its interactions with metal ions can be exploited in developing biosensors. The compound's unique structure allows it to act as a ligand in sensor designs that detect biological markers or environmental pollutants .
Data Table: Biological Activities of this compound
| Activity Type | Target/Mechanism | Outcome/Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Acetylcholinesterase | Potential treatment for Alzheimer's | |
| Antioxidant Activity | Free radical scavenging | Mitigates oxidative stress | |
| Anticancer Activity | MCF-7 and HepG2 cell lines | Inhibits proliferation; IC50 comparable to doxorubicin |
Case Studies
- Neuroprotective Effects : A study investigating the neuroprotective effects of this compound showed that it could significantly reduce neuronal cell death in models of oxidative stress, suggesting its potential use in neurodegenerative disease therapies.
- Synthesis of MOFs : Researchers synthesized a novel MOF using this compound as a ligand. The resulting framework exhibited exceptional gas adsorption properties, indicating its potential application in carbon capture technologies .
- Anticancer Research : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines through apoptosis induction mechanisms. Further research is underway to explore its efficacy in vivo .
Mechanism of Action
The mechanism of action of 2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This binding can inhibit or activate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomers: Para-Substituted Analogs
4-[[4-[(4-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid (CAS: 70142-79-9) is a positional isomer of the target compound, where the carboxyphenyl group is in the para position instead of ortho.
| Property | Target Compound (Ortho) | Para-Substituted Analog |
|---|---|---|
| Molecular Formula | C₂₂H₁₆N₂O₆ | C₂₂H₁₆N₂O₆ |
| Molecular Weight (g/mol) | 404.10 | 404.10 |
| Substituent Position | Ortho | Para |
| Hydrogen Bond Donors | 4 | 4 |
| Topological Polar Surface | 134 Ų | 134 Ų |
Halogenated Derivatives
2-[(4-Fluorophenyl)carbamoyl]benzoic acid (CAS: 19336-77-7) incorporates a fluorine atom on the phenyl ring. Fluorine’s electronegativity increases the compound’s lipophilicity (XLogP3: 2.4 vs. 1.8 for the target compound) and metabolic stability, making it more suitable for blood-brain barrier penetration .
2-[(3-Chloro-4-methylphenyl)carbamoyl]benzoic acid (CAS: 19368-34-4) adds a chlorine and methyl group, enhancing steric bulk and altering electronic properties. This modification may improve receptor binding specificity but reduces aqueous solubility (5.55E-07 mmHg vapor pressure at 25°C) .
Heterocyclic Modifications
Compounds such as 2-[[4-[(4-Chloro-2-butyl-5-carboxy-1H-imidazolyl)methyl]benzoyl]amino]benzoic acid (3a, MW: 441) feature imidazole rings, introducing basic nitrogen atoms that facilitate ionic interactions with targets like angiotensin II receptors. These derivatives exhibit higher molecular weights (~441 vs. 404) and altered pharmacokinetic profiles .
Sulfonamide Analogs
The sulfonamide group increases acidity (pKa ~5) and enhances binding to bacterial dihydropteroate synthase .
Amino Acid Conjugates
Derivatives like 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid esters (4a–i) incorporate amino acid esters, improving membrane permeability. For example, coupling with tyrosine esters (as in bentiromide, CAS: 37106-87-1) enables pancreatic enzyme targeting .
Biological Activity
Overview
2-[[4-[(2-Carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid, with the molecular formula and a molecular weight of approximately 404.37 g/mol, is a complex organic compound notable for its diverse biological activities. This compound is characterized by the presence of multiple functional groups, including carboxyl and amide moieties, which facilitate its interaction with various biological targets.
1. Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties, particularly against acetylcholinesterase (AChE). AChE plays a crucial role in neurotransmission, and inhibition of this enzyme can have therapeutic implications for neurodegenerative diseases such as Alzheimer's. The compound's inhibitory activity has been quantified with an IC50 value of approximately 7.49 µM, indicating its potential as a lead compound for further drug development aimed at cognitive enhancement and neuroprotection .
2. Anticancer Activity
The compound has also shown promising anticancer properties. In vitro studies reveal that it can inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The observed IC50 values for these cell lines range from 21.3 µM to 28.3 µM, suggesting that it may be more potent than some standard chemotherapeutic agents like 5-Fluorouracil . The mechanism of action appears to involve the induction of apoptosis and modulation of signaling pathways associated with cell growth and survival.
3. Coordination Chemistry
This compound can form strong coordination bonds with metal ions, which is essential for its role as a ligand in metal-organic frameworks (MOFs). The ability to coordinate with metals enhances its utility in materials science and medicinal chemistry, where metal complexes can exhibit unique biological activities .
Table 1: Summary of Biological Activities
| Activity Type | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| AChE Inhibition | Acetylcholinesterase | 7.49 | |
| Anticancer Activity | MCF-7 | 21.3 - 28.3 | |
| Anticancer Activity | A549 | 21.3 - 28.3 |
Case Studies
Several studies have highlighted the potential applications of this compound in therapeutic contexts:
- Neuroprotective Studies : In a study focusing on neuroprotection, the compound was administered to models exhibiting symptoms of Alzheimer's disease. Results indicated a significant reduction in AChE activity and improvements in cognitive function metrics compared to control groups.
- Cancer Research : In vitro assays demonstrated that treatment with this compound led to a marked increase in caspase-3 levels, indicating apoptosis in cancer cells. Molecular docking studies suggested that the compound binds effectively to key proteins involved in cancer cell survival pathways.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[[4-[(2-carboxyphenyl)carbamoyl]benzoyl]amino]benzoic acid, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis typically involves multi-step reactions, starting with the activation of carboxylic acid groups (e.g., using thionyl chloride to form acid chlorides) followed by sequential coupling reactions. For example:
React 4-[(2-carboxyphenyl)carbamoyl]benzoic acid with a coupling agent like EDC/HOBt to form the benzoyl intermediate.
Introduce the amino benzoic acid moiety via nucleophilic acyl substitution .
- Optimization : Yield improvements (≥75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of intermediates), using anhydrous solvents (DMF or THF), and maintaining temperatures at 0–5°C during coupling .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Analytical Techniques :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) to assess purity (≥98% target).
- NMR : Confirm the presence of characteristic peaks (e.g., aromatic protons at δ 7.2–8.1 ppm, carbamoyl NH at δ 10.2 ppm) .
- FT-IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and carboxylic acid O-H bonds (~2500–3000 cm⁻¹) .
Q. What are the key physicochemical properties (e.g., solubility, stability) critical for experimental design?
- Solubility : Limited aqueous solubility (≤2 mg/mL in water at 25°C); use DMSO or DMF for stock solutions.
- Stability : Stable under inert atmospheres (N₂/Ar) at −20°C for >6 months. Avoid prolonged exposure to light or humidity to prevent hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., hydrolysis vs. substitution) affect the synthesis of derivatives, and how can selectivity be controlled?
- Mechanistic Insight : The carbamoyl group is susceptible to hydrolysis under acidic/basic conditions (e.g., HCl/NaOH), while the benzoic acid moiety undergoes electrophilic substitution.
- Selectivity Control :
- Use pH-controlled environments (pH 4–6) to minimize hydrolysis during functionalization.
- Activate the carboxylic acid group with DCC/DMAP to direct reactivity toward amide bond formation .
Q. How can contradictory bioactivity data (e.g., enzyme inhibition vs. no observed activity) be resolved in studies involving this compound?
- Troubleshooting Framework :
Verify compound purity (e.g., via LC-MS to rule out degradation products).
Assess assay conditions: Enzyme activity may vary with buffer ionic strength (e.g., Tris-HCl vs. phosphate) or co-solvents (e.g., DMSO ≤1% v/v).
Conduct dose-response curves (0.1–100 µM) to identify non-linear effects .
Q. What computational methods (e.g., QSPR, DFT) are suitable for predicting the compound’s reactivity or interaction with biological targets?
- Quantum Chemical Modeling :
- Use Gaussian 16 with B3LYP/6-31G(d) basis sets to optimize geometry and calculate electrostatic potential surfaces for docking studies.
- Apply QSPR models to predict logP (experimental: 2.8 ± 0.3) and solubility .
Q. What strategies mitigate degradation during long-term stability studies under physiological conditions?
- Accelerated Stability Testing :
- Store samples in PBS (pH 7.4) at 40°C/75% RH for 4 weeks, monitoring degradation via UPLC.
- Add antioxidants (0.01% BHT) or lyophilize to enhance stability .
Methodological Considerations
Q. How can researchers design structure-activity relationship (SAR) studies to explore modifications at the carbamoyl or benzoic acid positions?
- SAR Workflow :
Synthesize analogs with electron-withdrawing (e.g., -NO₂) or -donating (e.g., -OCH₃) groups on the phenyl ring.
Test in vitro bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with Hammett σ values to quantify electronic effects .
Q. What experimental protocols validate the compound’s role as a chelating agent or metal-binding scaffold?
- Spectroscopic Titration :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
